2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
Overview
Description
The compound “2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid” is a complex organic molecule that contains a pyrazole ring, which is a type of aromatic heterocycle. It also contains fluoroethyl and trifluoromethyl groups, which are types of organofluorine groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a pyrazole ring, along with fluoroethyl and trifluoromethyl groups attached to the ring. The exact structure would depend on the specific positions of these groups on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoroalkyl groups could influence its polarity, boiling point, and other properties .Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, including those with perfluoroalkyl moieties such as 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, are widely used in numerous industrial and commercial applications. These chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial degradation. This process is crucial for evaluating the environmental fate and effects of these precursors and their links to PFSAs and PFCAs, which are subjects of many regulations due to their toxic profiles. Research emphasizes the importance of understanding microbial degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates and products to manage environmental impacts effectively (Liu & Avendaño, 2013).
Fluorinated Alternatives to Perfluoroalkyl Chemicals
The industrial transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs), and their precursors has led to the emergence of fluorinated alternatives. These substances are used in various applications including fluoropolymer manufacture, surface treatment, and fire-fighting foams. Understanding the environmental releases, persistence, and exposure risks of these alternatives is crucial for risk assessment and management. Despite their widespread use, the safety of fluorinated alternatives remains unclear, underscoring the need for further toxicological studies and data generation (Wang et al., 2013).
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, which include the this compound structure, have garnered attention for their potential as anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, is associated with variations in activity profiles. This highlights the significance of these compounds in medicinal chemistry for developing novel agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O2/c9-1-2-14-4-5(3-6(15)16)7(13-14)8(10,11)12/h4H,1-3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAHAZSDODMXIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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